molecular formula C13H13NO3S B2509264 Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 82437-65-8

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2509264
CAS No.: 82437-65-8
M. Wt: 263.31
InChI Key: URVGGHXAKUJCDH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C13H13NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility in organic solvents and may also impact its interaction with biological targets.

Properties

IUPAC Name

methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVGGHXAKUJCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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